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Compound of Interest

Compound Name:
1-(Cyclopropylcarbonyl)piperidin-

4-one

Cat. No.: B1285367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-
(Cyclopropylcarbonyl)piperidin-4-one and a structurally related alternative, N-acetyl-4-

piperidone. Due to the limited availability of public domain spectral data for 1-
(Cyclopropylcarbonyl)piperidin-4-one, this guide presents the available data for N-acetyl-4-

piperidone as a reference and discusses the anticipated spectral characteristics of 1-
(Cyclopropylcarbonyl)piperidin-4-one based on its chemical structure.

Data Presentation
The following tables summarize the key spectral data for N-acetyl-4-piperidone. A discussion of

the expected data for 1-(Cyclopropylcarbonyl)piperidin-4-one follows.

Table 1: ¹H NMR Spectral Data of N-acetyl-4-piperidone

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1285367?utm_src=pdf-interest
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.83 t 2H
-CH₂-N(Ac)-CH₂-

(axial)

3.65 t 2H
-CH₂-N(Ac)-CH₂-

(equatorial)

2.52 t 2H
-CH₂-C(O)-CH₂-

(axial)

2.39 t 2H
-CH₂-C(O)-CH₂-

(equatorial)

2.14 s 3H -C(O)-CH₃

Solvent: CDCl₃. Data sourced from public spectral databases.

Table 2: ¹³C NMR Spectral Data of N-acetyl-4-piperidone[1]

Chemical Shift (ppm) Assignment

208.5 C=O (ketone)

169.2 C=O (amide)

45.1 -CH₂-N(Ac)-CH₂-

40.9 -CH₂-C(O)-CH₂-

21.5 -C(O)-CH₃

Solvent: CDCl₃. Data sourced from public spectral databases.[1]

Table 3: IR Spectral Data of N-acetyl-4-piperidone[1]
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Wavenumber (cm⁻¹) Intensity Assignment

1735 Strong C=O stretch (ketone)

1645 Strong C=O stretch (amide)

2920 Medium C-H stretch (aliphatic)

Sample preparation: Neat. Data sourced from public spectral databases.[1]

Table 4: Mass Spectrometry Data of N-acetyl-4-piperidone[2]

m/z Relative Intensity Assignment

141 Moderate [M]⁺ (Molecular Ion)

98 High [M - CH₃CO]⁺

84 Moderate [M - C₂H₅NO]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Ionization method: Electron Ionization (EI). Data sourced from NIST WebBook.[2]

Expected Spectral Data for 1-
(Cyclopropylcarbonyl)piperidin-4-one
While experimental data is not readily available, the following are expected spectral features for

1-(Cyclopropylcarbonyl)piperidin-4-one based on its structure:

¹H NMR:

Signals for the piperidinone ring protons, likely in the range of 2.5-4.0 ppm.

A multiplet for the cyclopropyl methine proton (CH-C=O) further downfield.

Multiplets for the cyclopropyl methylene protons (-CH₂-) at a higher field (more shielded).

¹³C NMR:
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A signal for the ketone carbonyl carbon around 208 ppm.

A signal for the amide carbonyl carbon around 170 ppm.

Signals for the piperidinone ring carbons.

An upfield signal for the cyclopropyl methine carbon and even further upfield signals for

the cyclopropyl methylene carbons.

IR Spectroscopy:

A strong absorption band for the ketone C=O stretch around 1720-1740 cm⁻¹.

A strong absorption band for the amide C=O stretch around 1640-1660 cm⁻¹.

Mass Spectrometry:

The molecular ion peak [M]⁺ at m/z = 167.

A prominent fragment ion corresponding to the loss of the cyclopropylcarbonyl group.

A base peak likely corresponding to the cyclopropylcarbonyl cation [C₃H₅CO]⁺ at m/z = 69.

Experimental Protocols
The following are general protocols for the acquisition of spectral data for small organic

molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be

clear and free of particulate matter.[3]

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, a greater number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy[4]

Sample Preparation (Neat Liquid):

Place a small drop of the liquid sample onto one KBr (potassium bromide) or NaCl

(sodium chloride) salt plate.

Place a second salt plate on top and gently press to form a thin film.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the sample holder with the prepared salt plates into the spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to generate the final transmittance or

absorbance spectrum.

3. Mass Spectrometry (MS)[5][6]

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).
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Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common

technique for volatile, thermally stable small molecules. In EI, the sample is bombarded with

a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺).[5]

Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole,

time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.[5]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis and comparison

of chemical compounds.
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Caption: Workflow for Spectral Data Acquisition and Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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